molecular formula C10H15NO2S B1332431 tert-butyl N-(5-methylthiophen-2-yl)carbamate CAS No. 62188-21-0

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Cat. No.: B1332431
CAS No.: 62188-21-0
M. Wt: 213.3 g/mol
InChI Key: MRPLSXXSBGWVRM-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-methylthiophen-2-yl)carbamate (TBTC) is an organosulfur compound that is used in various scientific research applications. TBTC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBTC has also been used in the synthesis of various compounds and as an inhibitor of enzymes.

Scientific Research Applications

Crystallography and Molecular Structure

  • Research into isomorphous crystal structures has identified tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate as new members of the isostructural family of compounds, with a focus on their hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
  • Another study synthesized two carbamate derivatives, including a tert-butyl carbamate, and analyzed their crystallographic structures using single-crystal X-ray diffraction. This research highlighted the importance of hydrogen bonding in the molecular architecture of these compounds (Das et al., 2016).

Synthetic Chemistry and Catalysis

  • A study on Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines involved tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, showcasing its application in synthetic organic chemistry (Storgaard & Ellman, 2009).
  • Enantioselective syntheses of tert-butyl carbamates have been reported, demonstrating their potential as building blocks for novel protease inhibitors (Ghosh et al., 2017).

Intermediate in Biologically Active Compounds

  • Tert-Butyl carbamates have been identified as key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), underscoring their significance in medicinal chemistry (Zhao et al., 2017).
  • The synthesis of (R)-tert-butyl carbamate, an intermediate of the natural product jaspine B, was achieved through a multistep process starting from L-Serine. This study highlights the utility of tert-butyl carbamates in the synthesis of complex natural products (Tang et al., 2014).

Molecular Electronics and Functional Materials

  • The acetylation and formylation products of tert-butyl-substituted thiophenes have been investigated, indicating the potential of tert-butyl carbamates in developing molecular electronics and functional materials (Gol'dfarb & Konstantinov, 1958).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPLSXXSBGWVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351984
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62188-21-0
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (5 g, 35.2 mmol) in tert-butanol (99 mL) was added Et3N (3.91 g, 38.7 mmol) and diphenyl phosphoryl azide (10.65 g, 38.7 mmol). The reaction mixture was heated to 65° C. for 4 h, then refluxed for 4 h. The volatiles were removed under reduced pressure and the residual crude material was purified by flash chromatography on silica gel (DCM/MeOH: 98/2) to give the title compound (7 g, 75%): 1HNMR (DMSO) δ 10.10 (s, 1H), 6.43 (d, J=2 Hz, 1H), 6.29 (d, J=2 Hz, 1H), 2.30 (s, 3H), 1.42 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 5-methyl thiophene-2-carboxylic acid (1.42 g, 10.0 mmol), triethylamine (1.50 mL, 10.8 mmol) and diphenyl phosphoryl azide (2.15 mL, 10.0 mmol) in tBuOH (20 mL) was stirred at reflux for 5 h. tBuOH was removed in vacuo. Et2O and water were added. The organic phase was washed with 5% NaHCO3, then with 1N NaOH, and filtered. The filtrate was dried over Na2SO4, concentrated in vacuo to give tert-butyl 5-methylthiophen-2-ylcarbamate as a solid (0.825 g).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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